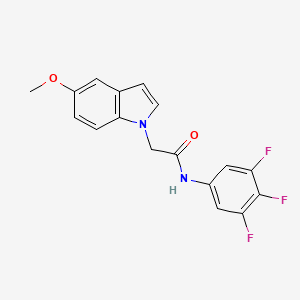![molecular formula C22H26N2O4 B10983727 N-[4-(2-hydroxyethoxy)phenyl]-2-{[1-(2-methylpropyl)-1H-indol-4-yl]oxy}acetamide](/img/structure/B10983727.png)
N-[4-(2-hydroxyethoxy)phenyl]-2-{[1-(2-methylpropyl)-1H-indol-4-yl]oxy}acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-(2-HYDROXYETHOXY)PHENYL]-2-[(1-ISOBUTYL-1H-INDOL-4-YL)OXY]ACETAMIDE is a complex organic compound that features both phenyl and indole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(2-HYDROXYETHOXY)PHENYL]-2-[(1-ISOBUTYL-1H-INDOL-4-YL)OXY]ACETAMIDE typically involves multiple steps. The process begins with the preparation of the phenyl and indole intermediates, followed by their coupling to form the final product. Common reagents used in these reactions include bases, solvents, and catalysts to facilitate the coupling and subsequent reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[4-(2-HYDROXYETHOXY)PHENYL]-2-[(1-ISOBUTYL-1H-INDOL-4-YL)OXY]ACETAMIDE can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen-containing groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.
Scientific Research Applications
N-[4-(2-HYDROXYETHOXY)PHENYL]-2-[(1-ISOBUTYL-1H-INDOL-4-YL)OXY]ACETAMIDE has a wide range of applications in scientific research:
Chemistry: It can be used as a building block for synthesizing more complex molecules.
Biology: It may serve as a probe for studying biological processes or as a precursor for bioactive compounds.
Medicine: It has potential therapeutic applications, including as an anti-inflammatory or anticancer agent.
Industry: It can be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-[4-(2-HYDROXYETHOXY)PHENYL]-2-[(1-ISOBUTYL-1H-INDOL-4-YL)OXY]ACETAMIDE involves its interaction with specific molecular targets and pathways. This compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
2-Hydroxy-4′-(2-hydroxyethoxy)-2-methylpropiophenone: This compound shares a similar phenyl structure but differs in its functional groups and overall structure.
Indole-3-acetic acid: This compound contains the indole moiety and is known for its biological activity as a plant hormone.
Uniqueness
N-[4-(2-HYDROXYETHOXY)PHENYL]-2-[(1-ISOBUTYL-1H-INDOL-4-YL)OXY]ACETAMIDE is unique due to its combination of phenyl and indole structures, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C22H26N2O4 |
|---|---|
Molecular Weight |
382.5 g/mol |
IUPAC Name |
N-[4-(2-hydroxyethoxy)phenyl]-2-[1-(2-methylpropyl)indol-4-yl]oxyacetamide |
InChI |
InChI=1S/C22H26N2O4/c1-16(2)14-24-11-10-19-20(24)4-3-5-21(19)28-15-22(26)23-17-6-8-18(9-7-17)27-13-12-25/h3-11,16,25H,12-15H2,1-2H3,(H,23,26) |
InChI Key |
LFOKXISIGNNYMW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CN1C=CC2=C1C=CC=C2OCC(=O)NC3=CC=C(C=C3)OCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(3-oxo-3,5,7,8-tetrahydro-2H-thiopyrano[4,3-c]pyridazin-2-yl)-N-(3,4,5-trimethoxyphenyl)acetamide](/img/structure/B10983662.png)
![N-(3,4-Dimethoxyphenethyl)-8-methoxy-1,3,4,5-tetrahydro-2H-pyrido[4,3-B]indole-2-carboxamide](/img/structure/B10983665.png)
![N-[3-(acetylamino)phenyl]-2-[1-(2-chlorobenzyl)-2,5-dioxoimidazolidin-4-yl]acetamide](/img/structure/B10983670.png)
![N-[2-(1H-benzimidazol-2-yl)ethyl]-2-{[1-(2-methoxyethyl)-1H-indol-4-yl]oxy}acetamide](/img/structure/B10983677.png)
![2-{2,5-dioxo-1-[4-(propan-2-yl)phenyl]imidazolidin-4-yl}-N-[(1-methyl-1H-imidazol-2-yl)(phenyl)methyl]acetamide](/img/structure/B10983684.png)
![2-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)-N-[2-(2-methoxyphenoxy)ethyl]acetamide](/img/structure/B10983696.png)
![Methyl 5-(propan-2-yl)-2-({[1-(pyrimidin-2-yl)piperidin-3-yl]carbonyl}amino)-1,3-thiazole-4-carboxylate](/img/structure/B10983699.png)
![4-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-(1,3-thiazol-2-yl)butanamide](/img/structure/B10983711.png)
![1-(6-chloropyridazin-3-yl)-N-[2-(1H-imidazol-4-yl)ethyl]piperidine-4-carboxamide](/img/structure/B10983716.png)
![N-[2-(furan-2-yl)ethyl]-2-(4-nitro-1H-indol-1-yl)acetamide](/img/structure/B10983740.png)
![methyl N-[4-(2-hydroxy-4-oxoquinazolin-3(4H)-yl)butanoyl]glycinate](/img/structure/B10983743.png)
![5-bromo-N-[2-(6,7-dimethoxy-2-methyl-4-oxoquinazolin-3(4H)-yl)ethyl]furan-2-carboxamide](/img/structure/B10983748.png)

methanone](/img/structure/B10983757.png)
